(Tyr0)-fibrinopeptide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tyr0)-fibrinopeptide A is a synthetic peptide derived from the N-terminal sequence of fibrinogen, a protein involved in blood clotting. This peptide is characterized by the substitution of the first amino acid, typically alanine, with tyrosine. It plays a significant role in various biochemical and physiological studies due to its involvement in the coagulation cascade and its potential as a biomarker for certain medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-fibrinopeptide A typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions
(Tyr0)-fibrinopeptide A can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptide forms.
Substitution: Modified peptides with altered side chains or functional groups.
Scientific Research Applications
(Tyr0)-fibrinopeptide A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Serves as a tool for investigating the mechanisms of blood coagulation and fibrinogen function.
Medicine: Potential biomarker for coagulation disorders and a target for developing anticoagulant therapies.
Industry: Utilized in the development of diagnostic assays and therapeutic agents related to blood clotting.
Mechanism of Action
(Tyr0)-fibrinopeptide A exerts its effects by mimicking the N-terminal sequence of fibrinogen, which is crucial for the formation of fibrin clots. It interacts with thrombin, an enzyme that converts fibrinogen to fibrin during the coagulation process. By binding to thrombin, this compound can modulate the activity of this enzyme, influencing the overall coagulation cascade. The molecular targets include thrombin and fibrinogen, and the pathways involved are primarily related to blood clotting and hemostasis.
Comparison with Similar Compounds
Similar Compounds
Fibrinopeptide B: Another peptide derived from fibrinogen, differing in its amino acid sequence and specific role in coagulation.
Synthetic Peptides: Various synthetic peptides designed to mimic different regions of fibrinogen or other coagulation factors.
Uniqueness
(Tyr0)-fibrinopeptide A is unique due to its specific sequence and the substitution of alanine with tyrosine at the N-terminal position. This modification enhances its stability and interaction with thrombin, making it a valuable tool for studying coagulation mechanisms and developing therapeutic agents.
Biological Activity
(Tyr0)-Fibrinopeptide A is a modified form of fibrinopeptide A, which plays a crucial role in the coagulation cascade. This article provides an in-depth analysis of its biological activity, including its structure, mechanisms of action, and implications in various physiological and pathological conditions.
Fibrinopeptide A (FPA) is released during the conversion of fibrinogen to fibrin by thrombin, marking a key step in blood coagulation. The modification of the N-terminal tyrosine residue in (Tyr0)-FPA alters its biological properties and potential therapeutic applications. This compound is particularly significant as it serves as a biomarker for thrombin activity and thrombosis.
2. Structural Characteristics
- Molecular Formula : C₇₉H₁₃₉N₁₇O₄S
- Molecular Weight : 1699.76 g/mol
- Sequence : Tyr-Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-OH (3-letter code) or YADSGEGDFLAEGGGVR-OH (1-letter code)
- CAS Number : 103226-11-5
- Purity : >96% .
This compound exhibits several biological activities:
- Thrombin Interaction : It acts as a substrate for thrombin, leading to the generation of fibrin and subsequent clot formation.
- Chemotactic Properties : Fibrinopeptides, including (Tyr0)-FPA, can attract neutrophils to sites of injury, facilitating inflammatory responses .
- Plasminogen Activation : Studies suggest that (Tyr0)-FPA may influence plasminogen activation, affecting fibrinolysis and clot resolution .
4.1 Thrombotic Conditions
Elevated levels of (Tyr0)-FPA are associated with various thrombotic disorders. For instance:
- In patients with coronary artery disease and diabetes mellitus, higher plasma concentrations of FPA correlate with increased thrombin activity and poor glycemic control .
- Measurement of FPA serves as a sensitive marker for thrombosis, providing insights into the coagulation status in clinical settings .
4.2 Inflammatory Responses
The release of (Tyr0)-FPA during coagulation can modulate inflammatory responses:
- It promotes the migration of immune cells to sites of tissue damage.
- Elevated FPA levels have been linked to inflammatory conditions, suggesting its role as a mediator in the pathophysiology of diseases like atherosclerosis .
5. Research Findings
Recent studies have explored the implications of (Tyr0)-FPA in various contexts:
Case Study 1: Thrombosis in Diabetic Patients
A study involving diabetic patients showed that elevated levels of (Tyr0)-FPA were associated with increased thrombin activity and higher incidences of thrombotic events. This suggests that monitoring FPA levels could be beneficial for managing thrombotic risks in this population.
Case Study 2: Inflammatory Response Post-Surgery
In post-operative patients, elevated levels of (Tyr0)-FPA were observed, correlating with increased neutrophil activity at surgical sites. This indicates its potential role as a biomarker for inflammation following surgical interventions.
7. Conclusion
This compound is a significant biomarker for thrombin activity and plays a crucial role in both coagulation and inflammation. Its modified structure enhances its biological activities compared to native fibrinopeptide A, making it a valuable target for further research into therapeutic applications for thrombotic and inflammatory diseases.
Future studies should focus on elucidating the precise mechanisms by which (Tyr0)-FPA influences these biological processes and exploring its potential as a therapeutic agent in managing coagulation disorders.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H106N20O28/c1-34(2)23-45(66(114)83-37(6)60(108)86-43(19-21-56(102)103)64(112)79-29-51(96)77-28-50(95)78-30-54(99)92-59(35(3)4)70(118)87-44(71(119)120)13-10-22-76-72(74)75)89-67(115)46(25-38-11-8-7-9-12-38)90-68(116)47(26-57(104)105)85-53(98)32-80-63(111)42(18-20-55(100)101)84-52(97)31-81-65(113)49(33-93)91-69(117)48(27-58(106)107)88-61(109)36(5)82-62(110)41(73)24-39-14-16-40(94)17-15-39/h7-9,11-12,14-17,34-37,41-49,59,93-94H,10,13,18-33,73H2,1-6H3,(H,77,96)(H,78,95)(H,79,112)(H,80,111)(H,81,113)(H,82,110)(H,83,114)(H,84,97)(H,85,98)(H,86,108)(H,87,118)(H,88,109)(H,89,115)(H,90,116)(H,91,117)(H,92,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,119,120)(H4,74,75,76)/t36-,37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,59-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCOCTYTQAPZNB-NKBLSBRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H106N20O28 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1699.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.